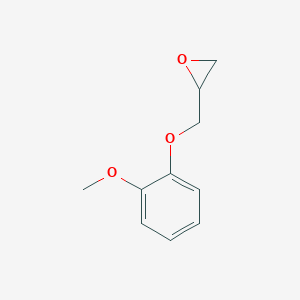

1-(2-Methoxyphenoxy)-2,3-epoxypropane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133442. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNVSQLNEALZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292484 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-74-4 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(o-methoxyphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also commonly known as guaiacol glycidyl ether, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] It is characterized by a methoxy-substituted phenyl group linked to an epoxy propane moiety, which imparts unique chemical properties.[1] This compound serves as a versatile and crucial intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of β-adrenoblockers.[1][3] Its primary application lies in the synthesis of drugs such as the antianginal agent ranolazine, the β-blocker moprolol, the anxiolytic mephenoxalone, and the skeletal muscle relaxant methocarbamol.[3]

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane[4]

-

Common Synonyms: Guaiacol glycidyl ether, Glycidyl 2-methoxyphenyl ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane[4][5]

-

EINECS Number: 218-644-8[5]

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | Off-white or white crystalline solid | [5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Melting Point | 33-36 °C | [5] |

| Boiling Point | 152-158 °C | [5] |

| Density | 1.142 g/cm³ | [5] |

| Flash Point | 87.4 °C | [5] |

| Water Solubility | 4.21 g/L at 20 °C | [5] |

| Vapor Pressure | 0.0152 mmHg at 25 °C | [5] |

| Refractive Index | 1.526 | [5] |

| Storage Temperature | -20 °C (Freezer) or 2-8 °C (Refrigerated) | [5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the O-alkylation of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[3] This reaction can proceed through two primary mechanisms: direct substitution of the chlorine atom by the phenoxide, or initial epoxide ring-opening by the phenoxide followed by intramolecular epoxidation.[3]

Detailed Experimental Protocol for Synthesis

An efficient synthesis process has been described which provides a high yield and purity of the final product.[7]

Materials:

-

2-methoxyphenol (10 kg, 80.55 mol)

-

Epichlorohydrin (22.35 kg, 241.62 mol)

-

Sodium hydroxide (NaOH)

-

Water

-

Isopropanol (for purification)[8]

Procedure:

-

A solution of 2-methoxyphenol (10 kg) in water (40 L) is prepared in a reaction vessel at approximately 30 °C.[7]

-

Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the vessel. The mixture is stirred for 30-45 minutes.[7]

-

Epichlorohydrin (22.35 kg) is then added, and the reaction mixture is stirred for 10-12 hours at a controlled temperature of 25-35 °C.[7]

-

After the reaction period, the layers are separated. The organic layer (bottom layer) is retained and washed with water (40 L).[7]

-

A solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) is added to the organic layer at 27 °C, and the mixture is stirred for an additional 5-6 hours.[7]

-

The product layer is separated again and washed with a sodium hydroxide solution.[7]

-

Excess epichlorohydrin is recovered from the product layer by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C.[7][8]

-

The resulting crude oily product is dissolved in isopropanol (3.0 L) and cooled to 0 °C to induce crystallization.[8]

-

The solid product is collected by filtration, yielding this compound with a purity of over 98%.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Biological Role

The primary chemical reactivity of this compound is centered around its strained epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of various pharmaceutical compounds.[3]

Role as a Pharmaceutical Intermediate

This compound itself does not have a known direct mechanism of action in biological systems.[1] Its significance lies in its role as a key building block for more complex molecules with therapeutic activity.[1][3] For example, in the synthesis of ranolazine, the epoxide ring is opened by a secondary amine of a piperazine derivative to form the final drug substance. Ranolazine functions by inhibiting the late sodium current in cardiac cells, which is beneficial in treating chronic angina.[1]

Logical Relationship in Drug Synthesis

References

- 1. Buy this compound | 2210-74-4 [smolecule.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ((o-Methoxyphenoxy)methyl)oxirane | C10H12O3 | CID 98357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2210-74-4|this compound|BLD Pharm [bldpharm.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Guaiacol glycidyl ether | 2210-74-4 [chemicalbook.com]

Guaiacol glycidyl ether chemical structure and IUPAC name

This guide provides a comprehensive overview of guaiacol glycidyl ether, a key intermediate in pharmaceutical synthesis. It details its chemical identity, physicochemical properties, and a standard experimental protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Guaiacol glycidyl ether is an organic compound characterized by the presence of both an ether and an epoxide functional group. The molecule consists of a guaiacol moiety (2-methoxyphenol) linked to a glycidyl group via an ether bond.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(2-Methoxyphenoxy)methyl]oxirane [1]. It is also known by several synonyms, including 1,2-Epoxy-3-(o-methoxyphenoxy)propane and Glycidyl 2-methoxyphenyl ether[1][2][3][4][5]. The compound exists as a racemic mixture of (R) and (S) enantiomers, with specific CAS numbers for the racemate (2210-74-4) and the individual enantiomers[6][7][8].

The chemical structure is as follows:

Physicochemical Properties

Guaiacol glycidyl ether is typically a white to off-white crystalline solid at room temperature[2][4][9]. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃[1][2][6] |

| Molecular Weight | 180.20 g/mol [2][6][8] |

| CAS Number | 2210-74-4[1][2] |

| Melting Point | 33-36 °C[2][4] |

| Boiling Point | 152-158 °C[2][4] |

| Density | ~1.142 g/cm³[2] |

| Flash Point | 87.4 °C[2] |

| Water Solubility | 4.21 g/L at 20 °C[2][4] |

| Solubility | Soluble in chloroform and methanol[4][9] |

Synthesis of Guaiacol Glycidyl Ether: An Experimental Protocol

Guaiacol glycidyl ether is primarily synthesized via the condensation reaction of guaiacol (2-methoxyphenol) with epichlorohydrin in the presence of a base[10][11][12][13]. This Williamson ether synthesis variant is a common industrial method for producing glycidyl ethers.

Materials and Reagents

-

Guaiacol (2-methoxyphenol)

-

Epichlorohydrin (1-chloro-2,3-epoxypropane)

-

Sodium hydroxide (NaOH)

-

Water

-

Isopropanol (for purification)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but can improve yield)[10][12]

Reaction Procedure

-

Preparation of Base Solution : Dissolve sodium hydroxide in water in a suitable reaction vessel.

-

Addition of Reactants : To the stirred sodium hydroxide solution, add guaiacol and an excess of epichlorohydrin. The molar ratio of epichlorohydrin to guaiacol is typically between 1.5 and 2.5 to maximize the conversion of guaiacol[10].

-

Reaction Conditions : Maintain the reaction mixture at a controlled temperature, typically between 25-35 °C, with continuous stirring for several hours (e.g., 5-6 hours)[9].

-

Phase Separation : Upon completion of the initial reaction, stop the stirring and allow the layers to separate. The lower aqueous layer is removed.

-

Washing : The organic layer, containing the product and excess epichlorohydrin, is washed with a sodium hydroxide solution to remove any remaining acidic impurities[9][10].

-

Solvent Removal : Excess epichlorohydrin is recovered by distillation under reduced pressure[9][10][11].

-

Purification by Recrystallization : The crude oily product is dissolved in a suitable solvent, such as isopropanol or ethanol, and cooled to induce crystallization. The mixture is stirred at a low temperature (e.g., 0-5 °C) for a period to maximize crystal formation[9][11].

-

Isolation and Drying : The solid product is isolated by filtration or centrifugation and then dried under vacuum to yield high-purity guaiacol glycidyl ether[10][11].

The following diagram illustrates the general workflow for the synthesis and purification of guaiacol glycidyl ether.

Application in Drug Development

The primary application of guaiacol glycidyl ether in the pharmaceutical industry is as a crucial starting material for the synthesis of Ranolazine[4][9][10]. Ranolazine is an anti-anginal medication used to treat chronic stable angina. It functions as a piperazine derivative that is thought to act by inhibiting the late sodium current in heart cells.

The synthesis of Ranolazine involves the reaction of guaiacol glycidyl ether with a piperazine derivative. The high purity of guaiacol glycidyl ether is essential for ensuring the quality and yield of the final active pharmaceutical ingredient (API).

The logical relationship of guaiacol glycidyl ether as a key intermediate is depicted in the diagram below.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Cas 2210-74-4,Guaiacol glycidyl ether | lookchem [lookchem.com]

- 3. Guaiacol Glycidyl Ether/2210-74-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. sfdchem.com [sfdchem.com]

- 5. GUAIACOL GLYCIDYL ETHER [drugfuture.com]

- 6. Guaiacol glycidyl ether, (S)- | C10H12O3 | CID 12339823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Guaiacol glycidyl ether, (R)- | C10H12O3 | CID 12339822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guaiacol glycidyl ether | 2210-74-4 [chemicalbook.com]

- 10. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 11. CN101838249A - Method for preparing high-purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 12. WO2011113228A1 - A process for preparing guaiacol glycidyl - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 1-(2-Methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a crucial chemical intermediate with the CAS number 2210-74-4.[1][2][3][4] Its molecular structure, featuring a glycidyl ether group attached to a guaiacol moiety, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role in the pharmaceutical industry as a key precursor for the synthesis of the antianginal drug Ranolazine.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| CAS Number | 2210-74-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4][5][6] |

| Molecular Weight | 180.20 g/mol | [2][5] |

| IUPAC Name | 2-[(2-methoxyphenoxy)methyl]oxirane | [2] |

| Synonyms | Guaiacol glycidyl ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane, Glycidyl 2-methoxyphenyl ether | [2][4] |

| Appearance | White crystalline solid or oily product | [7] |

| Boiling Point | 120 °C at 2 mmHg | |

| Purity | >98% (by HPLC) | [7] |

| Solubility | Soluble in dichloromethane | |

| Storage | Sealed in a dry environment at 2-8°C | [5][8] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃, δ): 6.8−7.0 (m, 4H), 4.3 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 3.8 (dd, J = 5.6 Hz, 5.3 Hz, 1H), 3.7 (s, 3H), 3.2−3.4 (m, 1H), 2.8 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 2.7 (dd, J = 5.6 Hz, 5.3 Hz, 1H).[9]

-

IR (KBr, cm⁻¹): 2935 (C−H, aliphatic), 1594 and 1509 (C=C, aromatic), 1258 and 1231 (C−O−C, aralkyl ether), 1125 and 1025 (C−O−C, epoxide).[9]

-

Mass Spectrometry (m/z): 181 (M+ + H).[9]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin under basic conditions.[1][2]

Protocol 1: Laboratory Scale Synthesis [10]

-

Dissolve 76 g of 2-methoxyphenol in approximately 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide.

-

Slowly add a large excess of epichlorohydrin (80 g) to the solution.

-

Stir the solution at reflux temperature for 3 hours.

-

After cooling, dilute the mixture with ether and wash it with two portions of water.

-

Dry the ether extract using anhydrous magnesium sulfate.

-

Evaporate the solvent from the dried extract.

-

Distill the residue to obtain the final product, this compound.

Protocol 2: Efficient Industrial Process [9]

-

To a stirring solution of 2-methoxyphenol (10 kg, 80.55 mol) and water (40 L) at approximately 30 °C, add sodium hydroxide (1.61 kg, 40.25 mol) and water (10 L).

-

After stirring for 30−45 minutes, add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10−12 hours at 25−35 °C.

-

Separate the layers and add water (40 L) to the organic layer (bottom layer).

-

Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27 °C and stir for 5−6 hours.

-

Separate the bottom product layer and wash it with a sodium hydroxide solution (3.0 kg in 30 L of water).

-

Recover excess epichlorohydrin by distillation of the product layer at a temperature below 90 °C under vacuum (650−700 mmHg) to yield the title compound.

Synthesis of Ranolazine from this compound

This compound is a key intermediate in the synthesis of Ranolazine.[11][12] The following protocol outlines a method for this conversion.

Protocol 3: Synthesis of Ranolazine [11]

-

Prepare a solution of the necessary piperazine derivative.

-

To a combined organic layer containing the piperazine derivative, add 80 g of this compound.

-

Distill off the solvent (e.g., methylene chloride) under reduced pressure.

-

Add 500 ml of methanol and reflux the mixture for 5-6 hours.

-

Cool the reaction mass to room temperature and add 500 ml of water.

-

Cool the mixture to 0°C.

-

Filter the resulting precipitate to obtain crude Ranolazine.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of β-adrenoblockers, most notably Ranolazine.[1][2] Ranolazine is an antianginal medication used to treat chronic angina.[1]

Mechanism of Action of Ranolazine

This compound itself does not have a direct biological mechanism of action.[1] Its significance lies in its role in forming Ranolazine. Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (INa) in cardiomyocytes.[13][14][15] This inhibition leads to a reduction in intracellular sodium and calcium overload, which in turn reduces the tension in the heart wall and the oxygen requirement of the cardiac muscle.[13][14][16]

Caption: Mechanism of action of Ranolazine in alleviating myocardial ischemia.

Experimental Workflows

General Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the production of Ranolazine.

Caption: General workflow for the synthesis and application of this compound.

Safety and Handling

This compound and its precursors, such as epichlorohydrin, require careful handling due to their potential hazards. Epichlorohydrin is classified as a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and may cause cancer.[17][18][19]

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[20]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.[17]

-

Ground all equipment to prevent static discharge.[20]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[17]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[17]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the synthesis of the cardiovascular drug Ranolazine. A thorough understanding of its chemical and physical properties, synthesis protocols, and handling requirements is essential for researchers and professionals in the fields of chemistry and drug development. This guide provides a comprehensive technical overview to support its safe and effective use in these applications.

References

- 1. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2210-74-4 [smolecule.com]

- 3. 2210-74-4 | this compound [jayfinechem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2210-74-4|this compound|BLD Pharm [bldpharm.com]

- 6. Synthonix, Inc > 2210-74-4 | this compound [synthonix.com]

- 7. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. prepchem.com [prepchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. chinjmap.com [chinjmap.com]

- 13. Ranolazine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 15. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. eastharbourgroup.com [eastharbourgroup.com]

- 20. spectrumchemical.com [spectrumchemical.com]

Physical and chemical properties of guaiacol glycidyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether (CAS No. 2210-74-4), with the chemical name 2-[(2-methoxyphenoxy)methyl]oxirane, is a key chemical intermediate predominantly utilized in the pharmaceutical industry. Its significance lies in its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antianginal drug Ranolazine. This technical guide provides an in-depth overview of the physical and chemical properties of guaiacol glycidyl ether, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development.

Physical and Chemical Properties

Guaiacol glycidyl ether is a white to off-white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and developmental work.

| Property | Value | References |

| Chemical Structure | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 2210-74-4 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | 265.3 °C at 760 mmHg | |

| Density | 1.142 g/cm³ | |

| Solubility | Soluble in chloroform and methanol. Low water solubility. | |

| Flash Point | 87.4 °C |

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of guaiacol glycidyl ether. Below are the key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic, methoxy, and glycidyl ether protons. The chemical shifts (δ) are typically observed around 6.9-7.0 ppm for the aromatic protons, 3.8 ppm for the methoxy group protons, and within the 2.7-4.2 ppm range for the protons of the oxirane ring and the adjacent methylene group.

-

¹³C NMR (CDCl₃): The carbon-13 NMR spectrum shows distinct peaks for the aromatic carbons (typically in the 110-150 ppm range), the methoxy carbon (around 56 ppm), and the carbons of the glycidyl ether moiety (oxirane carbons around 44-50 ppm and the methylene carbon around 70 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of guaiacol glycidyl ether displays characteristic absorption bands that confirm its molecular structure. Key peaks include:

-

Aromatic C-H stretching: ~3050 cm⁻¹

-

Aliphatic C-H stretching: ~2900-3000 cm⁻¹

-

Aromatic C=C bending: ~1500-1600 cm⁻¹

-

Ether C-O-C stretching (asymmetric and symmetric): ~1030-1250 cm⁻¹[3][4]

-

Oxirane ring vibrations (C-O stretching): ~850-950 cm⁻¹ and ~1250 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of guaiacol glycidyl ether would be expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern is characteristic of ethers, involving cleavage alpha to the oxygen atom.[5][6] Key fragments would likely include:

-

m/z 137: Loss of the glycidyl group (-CH₂CHOCH₂).

-

m/z 124: Resulting from the guaiacol moiety.

-

m/z 109: Loss of a methyl group from the guaiacol fragment.

-

m/z 57: The glycidyl cation [CH₂CHOCH₂]⁺.

Experimental Protocols

Synthesis of Guaiacol Glycidyl Ether

Guaiacol glycidyl ether is typically synthesized via the Williamson ether synthesis, reacting guaiacol with epichlorohydrin in the presence of a base.[7]

Materials:

-

Guaiacol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Water

-

A suitable organic solvent (e.g., toluene, or the reaction can be run in excess epichlorohydrin)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but can improve yield)

Procedure:

-

A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

Guaiacol is added to the aqueous NaOH solution (or dissolved in an organic solvent).

-

Epichlorohydrin is added dropwise to the reaction mixture while maintaining the temperature between 25-40 °C. The use of a phase transfer catalyst is often employed at this stage.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the organic layer is separated. If no organic solvent was used, one is added to extract the product.

-

The organic layer is washed with water and then brine to remove any remaining base and salts.

-

The organic solvent and any excess epichlorohydrin are removed by distillation under reduced pressure.

-

The crude guaiacol glycidyl ether can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol or a hexane/heptane mixture to yield a high-purity product.[7]

Purity Analysis

The purity of guaiacol glycidyl ether is critical for its use in pharmaceutical synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.[8]

Gas Chromatography (GC) Method (General Protocol):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Sample Preparation: Dissolve a known amount of guaiacol glycidyl ether in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method (General Protocol): While a specific validated method for guaiacol glycidyl ether is not readily available in the public domain, a general reverse-phase HPLC method can be developed as follows:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.1 mg/mL.

Applications in Drug Development

The primary application of guaiacol glycidyl ether in drug development is its use as a key intermediate in the synthesis of Ranolazine.[9] Ranolazine is an antianginal medication used to treat chronic angina.

Synthesis of Ranolazine

The synthesis of Ranolazine involves the nucleophilic ring-opening of the epoxide in guaiacol glycidyl ether by a piperazine derivative, specifically N-(2,6-dimethylphenyl)-1-piperazine acetamide.[9]

Reaction Scheme: The nitrogen atom of the piperazine derivative acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of guaiacol glycidyl ether. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures. The reaction results in the formation of a new carbon-nitrogen bond and the opening of the epoxide ring to form a hydroxyl group, yielding the Ranolazine molecule.

Conclusion

Guaiacol glycidyl ether is a vital intermediate in the pharmaceutical industry, with its physical and chemical properties being well-suited for its role in organic synthesis. A thorough understanding of its characteristics, along with robust analytical methods for purity determination, is essential for its effective use in the manufacturing of high-quality active pharmaceutical ingredients like Ranolazine. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. sfdchem.com [sfdchem.com]

- 2. Guaiacol glycidyl ether, (S)- | C10H12O3 | CID 12339823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 8. omicsonline.org [omicsonline.org]

- 9. Ranolazine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of various pharmaceuticals, including the antianginal drug ranolazine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane Common Name: Guaiacol glycidyl ether CAS Number: 2210-74-4 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.8 - 7.0 | m | - | 4H | Aromatic protons |

| 4.3 | dd | 5.6, 5.4 | 1H | O-CH ₂ (epoxide ring) |

| 3.8 | dd | 5.6, 5.3 | 1H | O-CH ₂ (epoxide ring) |

| 3.7 | s | - | 3H | O-CH ₃ |

| 3.2 - 3.4 | m | - | 1H | CH (epoxide ring) |

| 2.8 | dd | 5.6, 5.4 | 1H | CH ₂ (epoxide ring) |

| 2.7 | dd | 5.6, 5.3 | 1H | CH ₂ (epoxide ring) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

A comparative analysis of (S)-Guaiacol glycidyl ether (the S-enantiomer of this compound) has been conducted, and its ¹³C NMR spectrum is available.[2] While a detailed list of chemical shifts is not explicitly provided in the initial findings, the spectrum serves as a reference for the compound's carbon framework.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2935 | C-H, aliphatic |

| 1594 and 1509 | C=C, aromatic |

| 1258 and 1231 | C-O-C, aralkyl ether |

| 1125 and 1025 | C-O-C, epoxide |

| Sample Preparation: KBr pellet[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 181 | [M+H]⁺ |

| Ionization Method: Not specified, likely a soft ionization technique given the observation of the protonated molecular ion.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

An efficient synthesis involves the reaction of 2-methoxyphenol with epichlorohydrin.[1]

Procedure:

-

A solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) is prepared at approximately 30 °C.

-

Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the solution.

-

After stirring for 30-45 minutes, epichlorohydrin (22.35 kg, 241.62 mol) is added.

-

The mixture is stirred for 10-12 hours at 25-35 °C.

-

The layers are separated, and the organic layer (bottom layer) is treated with an aqueous solution of sodium hydroxide (3.22 kg, 80.5 mol in 10 L of water) at 27 °C and stirred for 5-6 hours.

-

The product layer is separated and washed with a sodium hydroxide solution.

-

Excess epichlorohydrin is removed by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C to yield the final product.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationships between the different spectroscopic techniques and the structural information they provide for a molecule like this compound.

References

Solubility Profile of Guaiacol Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guaiacol glycidyl ether (GGE) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Guaiacol glycidyl ether is a key intermediate in the synthesis of pharmaceuticals, and a thorough understanding of its solubility is crucial for its effective use.

Core Data Summary

| Solvent | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Temperature (°C) |

| Water | 0.421[1][2][3] | Slightly soluble | 20 |

| Chloroform | Data not available | Soluble[4][5] | Not specified |

| Methanol | Data not available | Soluble[1][3][5] | Not specified |

| Dichloromethane | Data not available | Soluble[4] | Not specified |

| Ethyl Acetate | Data not available | Soluble[4] | Not specified |

| DMSO | Data not available | Soluble[4] | Not specified |

| Acetone | Data not available | Soluble[4] | Not specified |

Experimental Protocols

To facilitate further research and validation, two detailed experimental protocols for determining the solubility of guaiacol glycidyl ether are provided below. These methods, gravimetric and UV-Vis spectroscopic, are standard techniques for solubility assessment.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Materials:

-

Guaiacol Glycidyl Ether (solid)

-

Solvent of interest (e.g., methanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of guaiacol glycidyl ether to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the guaiacol glycidyl ether (a temperature below its boiling point of 152-158°C is recommended). A vacuum oven can be used for lower temperature evaporation.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved guaiacol glycidyl ether is the final constant mass of the container minus the initial mass of the empty container.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Materials:

-

Guaiacol Glycidyl Ether

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of guaiacol glycidyl ether in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for guaiacol glycidyl ether.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a sample of the supernatant from the saturated solution and filter it as described previously.

-

Carefully perform a precise dilution of the clear filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Synthesis Workflow

The industrial synthesis of guaiacol glycidyl ether typically involves the reaction of guaiacol with epichlorohydrin in the presence of a base. The following diagram illustrates a general workflow for this process.

Caption: A generalized workflow for the synthesis of guaiacol glycidyl ether.

References

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Methoxyphenoxy)-2,3-epoxypropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(2-methoxyphenoxy)-2,3-epoxypropane derivatives. These compounds, belonging to the aryloxypropanolamine class, are primarily recognized for their interaction with the adrenergic nervous system, particularly as antagonists of β-adrenergic receptors. This guide delves into their structure-activity relationships, the signaling pathways they modulate, and the experimental protocols used for their pharmacological characterization.

Core Mechanism of Action: β-Adrenergic Receptor Antagonism

The principal mechanism of action for derivatives of this compound is the competitive, reversible blockade of β-adrenergic receptors (β-adrenoceptors). These receptors are integral membrane proteins that are activated by the endogenous catecholamines, epinephrine and norepinephrine, playing a crucial role in the sympathetic nervous system's regulation of various physiological processes, most notably in the cardiovascular, respiratory, and endocrine systems.

By binding to these receptors, this compound derivatives prevent the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This antagonistic action leads to a reduction in sympathetic tone, resulting in effects such as decreased heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lower blood pressure.

The this compound scaffold serves as a key pharmacophore. The epoxy ring is typically opened by an amine to yield the active propanolamine side chain, which is crucial for binding to the β-adrenergic receptor. The 2-methoxyphenoxy (guaiacyl) group significantly influences the compound's affinity and selectivity for the receptor subtypes (β1 and β2).

Structure-Activity Relationships (SAR)

The pharmacological profile of these derivatives is intricately linked to their chemical structure:

-

Aromatic Moiety : The presence of the 2-methoxyphenoxy group is a key determinant of the β-blocking activity. Ortho-substitution on the phenoxy ring, as is the case with the methoxy group, is generally associated with high antagonist potency.

-

Propanolamine Side Chain : The –OCH2CH(OH)CH2NH– side chain is essential for binding to the β-adrenoceptor. The hydroxyl group on the second carbon is critical for interaction with a conserved serine residue in the receptor's binding pocket.

-

Amine Substituent : The nature of the substituent on the terminal amine group influences both the potency and the selectivity of the compound. Bulky alkyl groups, such as isopropyl or tert-butyl, are often optimal for high affinity.

-

Stereochemistry : The hydroxyl-bearing carbon of the propanolamine side chain is a chiral center. The (S)-enantiomer is consistently found to be significantly more potent in its β-blocking activity than the (R)-enantiomer.

Quantitative Pharmacological Data

While comprehensive quantitative data for a wide range of this compound derivatives is not available in a single source, the following table presents data for a structurally related compound, PP-34 (1-(tert-butylamino)-3-(5-tert-butylaminomethyl-2-methoxyphenoxy) propan-2-ol), which shares the core 2-methoxyphenoxy propanolamine structure. This data provides insight into the potential potency and selectivity of this class of compounds.

| Compound | Receptor Subtype | Parameter | Value |

| PP-34 | β1-adrenoceptor | pA2 | 7.89 ± 0.15 |

| β2-adrenoceptor | pKB | 6.13 ± 0.09 | |

| β3-adrenoceptor | pKB | 6.30 ± 0.19 |

pA2 and pKB are measures of antagonist potency, with higher values indicating greater affinity.

Signaling Pathway

The antagonism of β-adrenergic receptors by this compound derivatives interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates this pathway.

Caption: β-Adrenergic Receptor Signaling Pathway and its Inhibition.

Experimental Protocols

The pharmacological characterization of this compound derivatives as β-adrenergic antagonists involves a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the affinity of the derivatives for β-adrenergic receptor subtypes.

-

Objective : To determine the equilibrium dissociation constant (Ki) of the test compounds.

-

Principle : A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) for binding to the receptors in a membrane preparation from a tissue or cell line expressing the target receptor.

-

Methodology :

-

Membrane Preparation : Tissues (e.g., heart ventricles for β1, lung for β2) or cells overexpressing the receptor subtype are homogenized and centrifuged to isolate the cell membranes.

-

Assay Incubation : A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in a suitable buffer.

-

Separation : The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

2. Isolated Tissue/Organ Bath Assays

These functional assays assess the antagonist activity of the derivatives on isolated tissues.

-

Objective : To determine the pA2 value, a measure of the antagonist's potency in a functional assay.

-

Principle : The ability of the antagonist to inhibit the physiological response induced by a β-adrenergic agonist (e.g., isoprenaline) is measured.

-

Methodology (Example: Guinea Pig Atria for β1 activity) :

-

Tissue Preparation : The atria are dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Response Measurement : The spontaneous beating rate of the atria is recorded.

-

Agonist Response : A cumulative concentration-response curve to isoprenaline is generated to determine the baseline agonist potency.

-

Antagonist Incubation : The tissue is incubated with a fixed concentration of the test compound for a defined period.

-

Shift in Agonist Response : A second cumulative concentration-response curve to isoprenaline is generated in the presence of the antagonist.

-

Data Analysis : The rightward shift in the agonist concentration-response curve is used to calculate the dose ratio, from which the pA2 value is determined using a Schild plot.

-

In Vivo Assays

1. Isoprenaline-Induced Tachycardia in Anesthetized Rats

This assay evaluates the β-blocking activity of the derivatives in a whole-animal model.

-

Objective : To assess the in vivo potency and duration of action of the β-blockers.

-

Principle : The ability of the test compound to antagonize the increase in heart rate (tachycardia) induced by the β-agonist isoprenaline is measured.

-

Methodology :

-

Animal Preparation : Rats are anesthetized, and catheters are inserted for drug administration and blood pressure/heart rate monitoring.

-

Baseline Measurement : Baseline heart rate and blood pressure are recorded.

-

Agonist Challenge : A dose of isoprenaline is administered to induce a tachycardic response.

-

Test Compound Administration : The test compound is administered intravenously or orally.

-

Post-treatment Agonist Challenge : The isoprenaline challenge is repeated at various time points after administration of the test compound.

-

Data Analysis : The percentage inhibition of the isoprenaline-induced tachycardia is calculated to determine the potency and duration of the β-blocking effect.

-

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological evaluation of a novel this compound derivative.

Caption: Workflow for Pharmacological Evaluation.

Conclusion

Derivatives of this compound represent a class of compounds with a well-defined mechanism of action centered on the antagonism of β-adrenergic receptors. Their pharmacological activity is governed by specific structural features, allowing for the potential to modulate potency and selectivity through synthetic modifications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo validation. A thorough understanding of their mechanism of action is paramount for the rational design and development of novel therapeutic agents within this chemical class.

The Biological Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane and its Precursors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a key chemical intermediate primarily recognized for its role in the synthesis of various pharmaceuticals, most notably the anti-anginal agent ranolazine and the expectorant guaifenesin. While the biological activities of its derivatives are well-documented, the intrinsic biological profile of this precursor is less extensively studied. This technical guide consolidates the available data on the biological activity, metabolic pathways, and relevant experimental protocols for this compound and its precursors. Due to the limited direct research on this intermediate, this paper also draws upon data from structurally related compounds to provide a more comprehensive overview for researchers in drug development and toxicology.

Introduction

This compound is an organic compound featuring a methoxy-substituted phenyl group linked to an epoxy propane moiety. Its high reactivity, attributed to the strained epoxide ring, makes it a versatile building block in organic synthesis. The primary precursor for its synthesis is guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. This guide will delve into the known biological effects, metabolic fate, and experimental methodologies associated with this compound, providing a foundational resource for scientists working with this compound.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of guaiacol with epichlorohydrin in the presence of a base.[1][2][3][4] Various methods have been developed to optimize the yield and purity of the final product, often employing phase transfer catalysts to facilitate the reaction.[1]

Below is a generalized reaction scheme for the synthesis:

Biological Activity

Direct studies on the biological activity of this compound are scarce. Its primary biological relevance is as a precursor to more complex, pharmacologically active molecules. However, data on the biological effects of its precursor, guaiacol, and general toxicity information for epoxy compounds provide some insight.

Biological Activity of Guaiacol

Guaiacol, the primary precursor, exhibits a range of biological activities, including antimicrobial and antioxidant properties. It has been shown to have antifungal activity against various fungal species.[5] Some studies have also investigated its expectorant and mild anesthetic properties.[5]

Toxicity Profile

Table 1: Acute Toxicity Data for a Related Compound

| Compound | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| Guaiacol | LD50 | Subcutaneous | Rodent - mouse | 1355 mg/kg | Behavioral - muscle contraction or spasticity | Not directly cited |

Note: This data is for a precursor and should be interpreted with caution for this compound.

Metabolic Pathways

The metabolic fate of this compound has not been explicitly detailed in the available literature. However, studies on the metabolism of similar phenoxy epoxypropanes in rats and rabbits provide a likely metabolic pathway.[12] The primary routes of metabolism for such compounds involve the opening of the epoxide ring. This can occur through two main enzymatic pathways: hydrolysis by epoxide hydrolases to form a diol, and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).

Based on the metabolism of 1,2-epoxy-3-phenoxypropane, the following hypothetical metabolic pathway for this compound is proposed:[12]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for cytotoxicity and antimicrobial activity can be adapted.

Synthesis of this compound

The following is a representative synthesis protocol based on available literature.[2][4]

Table 2: Synthesis Protocol for this compound

| Step | Procedure |

| 1. Preparation of Base Solution | Dissolve sodium hydroxide in water in a round-bottomed flask with stirring until completely dissolved. |

| 2. Reaction Initiation | Add guaiacol and epichlorohydrin to the base solution. |

| 3. Reaction Conditions | Stir the reaction mixture continuously at 25-35°C for 5-6 hours. |

| 4. Phase Separation | After the reaction, separate the organic layer. |

| 5. Washing | Wash the organic layer with a sodium hydroxide solution. |

| 6. Purification | Distill the product layer under vacuum to remove excess epichlorohydrin, yielding the oily product. Further purification can be achieved by crystallization from a solvent like isopropanol. |

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using a cell-based assay.[7][9][10]

Conclusion

This compound is a crucial intermediate in the pharmaceutical industry. While direct data on its biological activity is limited, understanding its synthesis, potential metabolic pathways, and the biological effects of its precursors and related compounds is essential for researchers. This guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully characterize the biological and toxicological profile of this important chemical precursor. Future studies should focus on in vitro and in vivo assessments of its cytotoxicity, genotoxicity, and metabolic fate to ensure its safe handling and to better understand the overall safety profile of the final pharmaceutical products derived from it.

References

- 1. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 2. Guaiacol glycidyl ether | 2210-74-4 [chemicalbook.com]

- 3. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. What is Guaiacol used for? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity of Two Experimental Epoxy Resin-Based Sealers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biocompatibility evaluation of epoxy resin-based root canal sealers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Metabolites of 1,2-epoxy-3-phenoxy- and 1,2-epoxy-3-(p-nitrophenoxy)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Guaiacol Glycidyl Ether in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guaiacol glycidyl ether (GGE), a versatile bifunctional molecule, has emerged as a critical building block in contemporary organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring both a guaiacol moiety and a reactive epoxide ring, allows for the strategic introduction of a 2-hydroxy-3-(2-methoxyphenoxy)propyl group into various molecular scaffolds. This comprehensive guide delves into the synthesis, reactivity, and significant applications of GGE, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of Guaiacol Glycidyl Ether: A Key Intermediate

The most prevalent and industrially scalable method for synthesizing guaiacol glycidyl ether is through the condensation of guaiacol with epichlorohydrin.[1][2][3] This reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst to enhance reaction rates and yields.

Experimental Protocol: Synthesis of High-Purity Guaiacol Glycidyl Ether

This protocol is a composite of methodologies described in the patent literature, aiming for high purity and yield.[1][2]

Materials:

-

Guaiacol

-

Epichlorohydrin

-

Sodium hydroxide (or other inorganic base)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Water

-

Organic solvent for extraction (e.g., toluene, though some processes aim to be solvent-free)[1]

-

Lower alcohol for recrystallization (e.g., isopropanol)[2][4]

Procedure:

-

Reaction Setup: In a suitable reactor, charge guaiacol, water, and the phase transfer catalyst.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the mixture while maintaining the temperature between 30-45 °C.[1]

-

Reaction: Stir the mixture vigorously at this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup: Upon completion, separate the organic layer. If an organic solvent was used, this layer contains the product. If the reaction was solvent-free, the product is in the epichlorohydrin layer. Wash the organic layer with water and/or brine.

-

Purification (Distillation): Distill the organic layer under reduced pressure to remove excess epichlorohydrin. The crude guaiacol glycidyl ether is then distilled at a higher temperature (e.g., 148-153 °C at 1.33 kPa).[1]

-

Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of a warm lower alcohol (e.g., isopropanol).[2][4] Cool the solution to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum to yield high-purity guaiacol glycidyl ether.

Quantitative Data:

| Parameter | Value | Reference |

| Purity (after distillation) | ~98% | [1] |

| Purity (after recrystallization) | >99.5% | [2] |

| Overall Yield (after recrystallization) | ~60% | [1] |

Core Reactivity: The Epoxide Ring-Opening

The synthetic utility of guaiacol glycidyl ether is primarily derived from the reactivity of its epoxide ring. This strained three-membered ether can be opened by a variety of nucleophiles under both acidic and basic conditions, proceeding via an SN2 mechanism.[5][6]

-

Base-Catalyzed Ring Opening: In the presence of a strong nucleophile (e.g., an amine or an alkoxide), the reaction proceeds by direct nucleophilic attack on the less sterically hindered carbon of the epoxide.[7] This is the most common pathway for incorporating the GGE moiety into target molecules.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom.[6]

Application in the Synthesis of Ranolazine

A prominent application of guaiacol glycidyl ether is as a key intermediate in the synthesis of Ranolazine, an anti-anginal medication.[1] The synthesis involves the nucleophilic ring-opening of the epoxide in GGE by a piperazine derivative.

Experimental Protocol: Synthesis of Ranolazine from Guaiacol Glycidyl Ether

The following is a generalized procedure based on published syntheses.[8][9]

Materials:

-

Guaiacol glycidyl ether (GGE)

-

N-(2,6-dimethylphenyl)-1-piperazineacetamide

-

Solvent (e.g., isopropanol, toluene, or tetrahydrofuran)[8][9]

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and an equimolar amount of guaiacol glycidyl ether in the chosen solvent.[9]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3 hours to overnight).[8][9] Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/isopropyl ether) to yield Ranolazine.[9]

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Yield (Crude) | Reference |

| N-(2,6-dimethylphenyl)-1-piperazineacetamide | Guaiacol glycidyl ether | Isopropanol | 73% (as dihydrochloride) | [8] |

| N-(2,6-dimethylphenyl)-1-piperazineacetamide | Guaiacol glycidyl ether | Tetrahydrofuran | 76% | [9] |

| N-(2,6-dimethylphenyl)-1-piperazineacetamide | Guaiacol glycidyl ether | Toluene | 75% | [9] |

Ranolazine's Mechanism of Action: A Signaling Pathway Perspective

Ranolazine's therapeutic effect is primarily attributed to its inhibition of the late inward sodium current (INa) in cardiomyocytes.[2][3][10] This action prevents the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby reducing myocardial wall tension and oxygen demand.[3][10]

Mechanism of Action of Ranolazine.

Application in the Synthesis of β-Blockers

Guaiacol glycidyl ether is a precursor to a specific subset of β-blockers. More broadly, aryl glycidyl ethers are crucial intermediates for a wide range of β-blockers, such as Metoprolol and Propranolol.[11][12] The synthesis universally involves the ring-opening of the epoxide with an appropriate amine.

Experimental Protocol: Synthesis of Metoprolol

While Metoprolol itself is not synthesized from GGE (it is derived from 4-(2-methoxyethyl)phenol), the synthetic step involving the epoxide ring-opening is directly analogous and illustrative of how GGE would be used. The following protocol details this key transformation.[13][14]

Materials:

-

2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (the glycidyl ether intermediate for Metoprolol)

-

Isopropylamine

-

Solvent (e.g., ether, isopropanol)

Procedure:

-

Reaction Setup: In a reactor, dissolve the glycidyl ether intermediate in the chosen solvent.

-

Amine Addition: Add an excess of isopropylamine to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for several hours (e.g., 6 hours).[13]

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess amine.

-

Purification: The crude Metoprolol can be crystallized from a suitable solvent, such as petroleum ether, to yield the pure product.[13]

Quantitative Data:

| Intermediate | Amine | Solvent | Yield | Reference |

| 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | Isopropylamine | Ether | 85.6% | [13] |

| 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | Isopropylamine | Isopropanol | 88.7% | [13] |

β-Blocker Mechanism of Action: A Signaling Pathway Perspective

β-blockers act as competitive antagonists at β-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[15] This blockade inhibits the downstream signaling cascade involving G-proteins, adenylyl cyclase, and cAMP, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[4][15]

Mechanism of Action of β-Blockers.

Conclusion

Guaiacol glycidyl ether stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex, high-value molecules. Its straightforward synthesis and predictable reactivity, centered on the versatile epoxide ring, have made it an indispensable tool for medicinal chemists and process development scientists. The successful application of GGE and its analogs in the production of life-saving drugs like Ranolazine and various β-blockers underscores its continuing importance in the landscape of organic synthesis. The detailed protocols and data presented herein provide a solid foundation for researchers to leverage the synthetic potential of this valuable compound.

References

- 1. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ranolazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 4. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 6. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]

- 7. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 8. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 9. CN101560196A - High-purity ranolazine and preparation method thereof - Google Patents [patents.google.com]

- 10. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. jmedchem.com [jmedchem.com]

- 13. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 14. rjptonline.org [rjptonline.org]

- 15. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

The Versatility of 1-(2-Methoxyphenoxy)-2,3-epoxypropane in Medicinal Chemistry: A Technical Guide

An In-depth Review of a Core Building Block for Cardiovascular and Neurological Agents

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether, is a pivotal building block in the synthesis of a diverse range of pharmaceuticals. Its unique chemical structure, featuring a reactive epoxy ring and a methoxy-substituted phenyl group, allows for its versatile application in the development of drugs targeting crucial physiological pathways. This technical guide provides a comprehensive overview of the synthesis, applications, and medicinal chemistry of this compound, with a focus on its role in the creation of cardiovascular and neurological therapeutic agents. For researchers and drug development professionals, understanding the intricacies of this key intermediate is paramount for the innovation of novel and effective medicines.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Williamson ether synthesis, reacting 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[1][2] The reaction proceeds via the deprotonation of the phenolic hydroxyl group of guaiacol, followed by a nucleophilic attack on epichlorohydrin. Optimized processes are crucial to maximize yield and purity while minimizing the formation of byproducts such as dimer impurities.[3]

Comparative Synthesis Data

The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reaction conditions and outcomes.

| Reactants | Base | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-methoxyphenol, epichlorohydrin | Sodium hydroxide | Dioxane/water | Reflux | 3 | - | - | [2] |

| 2-methoxyphenol, epichlorohydrin | Sodium hydroxide | Water | 25-35 | 10-12 | 94 | 98.3 | [4] |

| 2-methoxyphenol, epichlorohydrin | - | Dioxane/water/NaOH | Reflux | 2 | 80 | - | [5] |

| 2-methoxyphenol, epichlorohydrin | Sodium hydroxide | Toluene/Tetrabutylammonium bromide | 37 | 5 | - | - | [6] |

Detailed Experimental Protocol: Efficient Synthesis

An efficient and scalable protocol for the preparation of this compound has been described, focusing on high yield and purity.[4]

Materials:

-

2-methoxyphenol (10 kg, 80.55 mol)

-

Epichlorohydrin (22.35 kg, 241.62 mol)

-

Sodium hydroxide (1.61 kg + 3.22 kg + 3.0 kg)

-

Water

Procedure:

-

A solution of 2-methoxyphenol in water is treated with an initial portion of sodium hydroxide at approximately 30°C.

-

Epichlorohydrin is added, and the mixture is stirred for 10-12 hours at 25-35°C.

-

After layer separation, the organic layer is treated with a second portion of sodium hydroxide solution and stirred for 5-6 hours at 27°C.

-

The product layer is separated and washed with a final sodium hydroxide solution.

-

Excess epichlorohydrin is removed by distillation under vacuum (650-700 mmHg) at a temperature below 90°C.

-

The final product is obtained with a 94% yield and a purity of 98.3% as determined by HPLC.[4]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor to a class of drugs known as aryloxypropanolamines. The epoxide ring is susceptible to nucleophilic attack, most commonly by amines, which leads to the formation of a 3-amino-2-hydroxypropyl ether side chain, a common pharmacophore in many beta-blockers and other cardiovascular drugs.

Ranolazine: An Anti-anginal Agent

Ranolazine is a prominent anti-anginal medication synthesized from this compound.[6] It functions by inhibiting the late inward sodium current (INaL) in cardiomyocytes.

The synthesis involves the reaction of this compound with N-(2,6-dimethylphenyl)-1-piperazineacetamide.[7]

Experimental Protocol:

-

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with piperazine.

-

This intermediate is then reacted with this compound in a suitable solvent such as isopropanol or methanol under reflux conditions for several hours.[7]

-

The crude ranolazine is isolated by filtration after cooling and the addition of water.

-

Further purification can be achieved by recrystallization. A reported synthesis gives a yield of 80% with a purity greater than 99%.[7]

Caption: Synthesis of Ranolazine from key intermediates.